[(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid

Medicinal Chemistry Peptide Synthesis Structure-Activity Relationship (SAR)

Early-stage peptide SAR demands cost-efficient, strategically protected building blocks. Using costly chiral materials prematurely can deplete budgets before a lead is confirmed. N-Boc-4-fluorophenylglycine (CAS 142121-93-5) provides the optimal solution, offering significant cost savings-up to 6.8x cheaper than its (R)-enantiomer-for synthesizing fluorinated peptide libraries. The racemic mixture allows extensive hydrophobic pocket probing and 19F NMR labeling studies without committing to chiral synthesis. It is specifically designed for Boc-SPPS protocols, where the acid-labile Boc group ensures compatibility with base-sensitive sequences, avoiding aspartimide formation. A high-yielding synthesis (99%) ensures a reliable, scalable supply for your research needs.

Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
CAS No. 142121-93-5
Cat. No. B129763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid
CAS142121-93-5
Molecular FormulaC13H16FNO4
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
InChIKeyIEQBOUSLFRLKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-4-Fluorophenylglycine Building Block Overview


[(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid, commonly referred to as N-Boc-4-fluorophenylglycine (Boc-Phg(4-F)-OH), is a non-natural, racemic amino acid derivative (C13H16FNO4, MW 269.27) featuring an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amine and a para-fluorine substituent on the phenyl ring . It serves as a strategic intermediate in solid-phase peptide synthesis, where the Boc group facilitates selective coupling under controlled acidic conditions, and the fluorine atom provides a tunable handle for modulating lipophilicity, metabolic stability, and conformational preferences in downstream bioactive peptides and peptidomimetics .

Boc strategy compatible for SPPS under acidic coupling control
Racemic scaffold for cost-efficient early-stage SAR exploration
4-fluorophenyl moiety enables lipophilicity and conformational tuning

Why Generic Substitutes Fail for Boc-Phg(4-F)-OH


Boc-Phg(4-F)-OH occupies a unique intersection of three critical attributes—protecting group strategy, fluorine substitution, and stereochemical complexity—that cannot be simultaneously replicated by any single closely related analog. Substituting the Boc group for an Fmoc or Cbz analog forces a complete change in orthogonal protecting group strategy, impacting the entire synthetic route [1]. Replacing the 4-fluorophenyl moiety with a chlorine, hydroxyl, or unsubstituted phenyl alters the electronics and bioavailability of the final molecule, a difference shown to reduce in vivo potency by orders of magnitude in transporter inhibition studies [2]. Finally, simply using the unprotected free amino acid, L-4-fluorophenylglycine, removes the N-terminal protection necessary for controlled peptide assembly, making regioselective coupling impossible. The racemic form (CAS 142121-93-5) further differentiates itself from the costly, single-enantiomer forms (CAS 196707-32-1, 142186-36-5) by providing a cost-effective scaffold for early-stage SAR exploration where chirality is not yet fixed.

Protecting Group Swap
Replacing Boc with Fmoc or Cbz forces a complete orthogonal strategy change, altering the entire synthetic route.
Aryl Substitution
Using 4-Cl, 4-OH, or unsubstituted phenyl instead of 4-F may shift electronic properties and reported model response.
Stereochemical Replacement
Switching to a single enantiomer may increase cost significantly and remove racemic screening advantage; unprotected amino acid prevents regioselective coupling.

Evidence: Boc-Phg(4-F)-OH vs. Closest Analogs


Racemic Cost Advantage for Early-Stage Screening

The racemic N-Boc-4-fluorophenylglycine (CAS 142121-93-5) offers a significant cost reduction compared to its individual enantiomers. The (R)-enantiomer (CAS 196707-32-1) is listed at a price over 6 times higher per gram from a major supplier, making the racemic form the economically rational choice for initial screens and synthetic method development where stereochemistry is not yet critical .

Procurement Cost
Reported
Racemic: $211/g vs (R): $1,440/g, (S): $424/g
Supports cost-efficient early-stage SAR screening
Vendor pricing, research grade
Medicinal Chemistry Peptide Synthesis Structure-Activity Relationship (SAR)

Boc Stability Under Acidic Coupling Conditions

For peptides with base-sensitive modifications or sequences prone to aspartimide formation under repeated piperidine treatment (Fmoc strategy), the Boc strategy is preferred. The Boc group is completely stable to the basic conditions used for Fmoc deprotection but is cleaved quickly under mild acidic conditions (e.g., 50% TFA in DCM, ~30 min) . Conversely, Fmoc-4-fluorophenylglycine would be incompatible with acid-catalyzed side-chain deprotection schemes, limiting its utility in fragment condensation approaches. This orthogonality is a key decision point in designing a synthesis route.

Deprotection Orthogonality
Class-level
Boc stable to piperidine; cleaved by TFA. Fmoc incompatible with Boc/Bzl strategy.
Determines SPPS route selection
Class-level inference; verify for specific sequences
Solid-Phase Peptide Synthesis Protecting Group Strategy Process Chemistry

Validated High-Yield Synthesis Protocol

A patent-protected synthesis for [(Tert-butoxycarbonyl)amino](4-fluorophenyl)acetic acid achieves a 99% yield under mild, scalable conditions (sodium hydroxide, isopropyl alcohol/water, 20°C, 1 hour) [1]. This high efficiency not only highlights the accessibility of the compound but also contrasts with the more complex, often lower-yielding stereoselective syntheses required for the single enantiomers . The reported 99% yield for this specific racemic compound is quantitatively superior to the typical yields for enantioselective N-Boc phenylglycine syntheses, which can vary widely (40-90%) depending on the chiral catalyst and substrate .

Synthetic Yield
Reported
99% (racemic patent) vs 40–90% (enantioselective routes)
Supports scalable, cost-effective access
Reported patent protocol
Process Chemistry Synthetic Methodology Scale-up

Key Application Scenarios


Cost-Efficient Medicinal Chemistry SAR

The significant cost advantage of the racemic Boc-Phg(4-F)-OH (up to 6.8x cheaper per gram than its (R)-enantiomer) makes it the optimal choice for synthesizing libraries of fluorinated peptides for preliminary biological screening. Researchers can probe the hydrophobic pocket of a target enzyme, like the ASCT1/2 transporter, using the racemic mixture before committing to a costly chiral synthesis of the hit compound's active enantiomer once activity is confirmed [1][2].

Boc/Bzl Strategy for Base-Sensitive Peptides

When the target peptide sequence contains base-labile modifications (e.g., Fmoc-labile side-chain protecting groups cannot be used), the Boc strategy is the established alternative. Boc-Phg(4-F)-OH is directly compatible with Boc-synthesis protocols, where the Boc group is removed on the solid phase with TFA, allowing the next amino acid to be coupled. This avoids the aspartimide and racemization issues that can plague Fmoc syntheses of phenylglycine residues [1].

19F NMR Probe for Peptide-Membrane Studies

The incorporation of 4-fluorophenylglycine into peptides serves as a sensitive 19F NMR label to study peptide-membrane interactions. The Boc-protected form is essential for site-specific incorporation via SPPS. Research has shown that 4-fluorophenylglycine (4F-Phg) can be incorporated into membrane-active peptides for dual structural and functional studies, making this protected building block a critical tool for this methodology [1].

TAM Kinase Inhibitor Precursor Synthesis

The validated, high-yielding synthetic procedure (99% yield) for this compound is documented in a patent for bicyclic fused pyrimidine TAM kinase inhibitors, demonstrating its direct application in the synthesis of potential cancer therapeutics. The high yield ensures reliable supply of this critical intermediate for preclinical studies [1].

Application
Selection Property
Validation Focus
Fluorinated peptide SAR libraries
Racemic cost advantage
Enantiomer-specific activity confirmation
Boc/Bzl SPPS for base-sensitive peptides
Orthogonal protecting group strategy
Deprotection compatibility verification
19F NMR probe incorporation
Site-specific 4-F-Phg labeling via SPPS
Membrane interaction analysis
Kinase inhibitor research intermediate
High-yield racemic synthesis
Scalability and route robustness
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